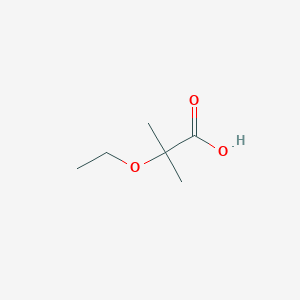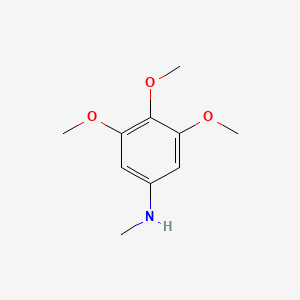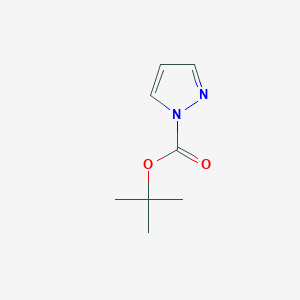![molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahidro-[1,6]naftiridina CAS No. 362606-16-4](/img/structure/B1340145.png)
8-Bromo-1,2,3,4-tetrahidro-[1,6]naftiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry
Aplicaciones Científicas De Investigación
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-[1,6]naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:
1,2,3,4-tetrahydro-[1,6]naphthyridine+NBS→8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro structure can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydro ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Major Products
The major products depend on the type of reaction. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a ketone or aldehyde derivative.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-[1,6]naphthyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
8-Fluoro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
The presence of the bromine atom in 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine makes it unique compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and its ability to interact with biological targets, potentially leading to distinct biological activities and applications.
This detailed overview provides a comprehensive understanding of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKJNJWYCYMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475914 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-16-4 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)



